Iturin A-4
Description
Structure
2D Structure
Properties
Molecular Formula |
C49H76N12O14 |
|---|---|
Molecular Weight |
1057.2 g/mol |
IUPAC Name |
3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-16-(10-methylundecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide |
InChI |
InChI=1S/C49H76N12O14/c1-27(2)11-8-6-4-3-5-7-9-12-29-22-42(68)55-33(23-39(51)65)44(70)57-32(21-28-14-16-30(63)17-15-28)43(69)58-34(24-40(52)66)45(71)56-31(18-19-38(50)64)49(75)61-20-10-13-37(61)48(74)59-35(25-41(53)67)46(72)60-36(26-62)47(73)54-29/h14-17,27,29,31-37,62-63H,3-13,18-26H2,1-2H3,(H2,50,64)(H2,51,65)(H2,52,66)(H2,53,67)(H,54,73)(H,55,68)(H,56,71)(H,57,70)(H,58,69)(H,59,74)(H,60,72) |
InChI Key |
VOKIDQKEGUPZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Origin of Product |
United States |
Structural Elucidation and Isoform Diversity of Iturin A 4
Molecular Biology and Biosynthesis Pathway of Iturin A 4
Non-Ribosomal Peptide Synthetase (NRPS) Mediated Assembly
Non-ribosomal peptide synthesis is a template-independent process where large enzymatic complexes, NRPSs, assemble peptides by sequentially adding and modifying amino acids. rsc.orgasm.orgnih.gov The biosynthesis of Iturin A is carried out by such a system. scispace.comnih.gov
Organization of the Iturin A-4 Biosynthesis Gene Cluster (ituD, ituA, ituB, ituC)
The genetic blueprint for Iturin A biosynthesis is located within a specific gene cluster, often referred to as the itu operon. This operon is typically over 38 kb in length and consists of four main open reading frames (ORFs): ituD, ituA, ituB, and ituC. scispace.comresearchgate.netnih.govasm.orgtandfonline.comnih.gov These genes are transcribed in the order ituD, ituA, ituB, and ituC. nih.govtandfonline.com The organization of this gene cluster is similar to that of other related lipopeptide biosynthesis operons in Bacillus species, such as the myc operon for mycosubtilin (B72517) and the bam operon for bacillomycin (B12659051) D. nih.govmdpi.com
Here is a table summarizing the genes in the Iturin A biosynthesis cluster:
| Gene Locus | Putative Function | Size (approx.) |
| ituD | Malonyl-CoA transacylase | - |
| ituA | Hybrid PKS-NRPS enzyme | 449 kDa |
| ituB | NRPS (Peptide Synthetase) | 609 kDa |
| ituC | NRPS (Peptide Synthetase/Thioesterase) | 297 kDa |
Functional Characterization of NRPS Modules and Domains
The NRPS enzymes encoded by the ituA, ituB, and ituC genes are multi-modular proteins, with each module generally responsible for the incorporation of a specific amino acid into the growing peptide chain. rsc.orgasm.orgnih.gov A minimal NRPS module typically contains three core domains: the adenylation (A) domain, the thiolation (T) domain (also known as the peptidyl carrier protein or PCP domain), and the condensation (C) domain. rsc.orgasm.orgnih.govoup.com
Adenylation (A) domains: These domains are responsible for the recognition and activation of specific amino acids using ATP. nih.govoup.com
Thiolation (T) domains (PCPs): These domains carry the activated amino acids and the elongating peptide chain via a covalently attached 4'-phosphopantetheine (B1211885) cofactor. asm.orgnih.govoup.com
Condensation (C) domains: These domains catalyze the formation of peptide bonds between the amino acid tethered to the upstream module's T domain and the amino acid activated by the current module's A domain. mdpi.comasm.orgnih.govoup.com
The Iturin A synthetase system is particularly complex. ItuA is described as a hybrid polyketide synthase (PKS)-NRPS enzyme, possessing domains homologous to fatty acid synthetase, amino acid transferase, and peptide synthetase. nih.govasm.orgtandfonline.comigem.wiki ItuB and ItuC are primarily peptide synthetases. researchgate.net ItuB is reported to contain four amino acid modules, while ItuC contains two amino acid modules. tandfonline.com The final module, located at the C-terminal end of ItuC, typically includes a thioesterase (Te) domain, which is involved in the cyclization and release of the mature lipopeptide. scispace.comnih.gov Some domains within the NRPS modules can also catalyze modifications such as epimerization, which is crucial for incorporating D-amino acids into the peptide sequence. ucd.ieasm.orgnih.gov
Role of Specific Genes (e.g., ituD encoding malonyl-CoA transacylase)
Each gene in the itu operon plays a distinct role in the biosynthesis of Iturin A:
ituD: This gene encodes a putative malonyl-CoA transacylase. researchgate.netnih.govasm.orgtandfonline.commdpi.com This enzyme is homologous to FabD, which is involved in fatty acid synthesis. nih.govpreprints.org Disruption of the ituD gene leads to a specific deficiency in Iturin A production, indicating its essential role in the process. nih.govasm.orgtandfonline.com It is thought to be involved in the synthesis of the β-amino fatty acid component of Iturin A, potentially by transferring malonyl-CoA to an acyl carrier protein. mdpi.comigem.wiki
ituA: This gene encodes a large protein (449 kDa) that is a hybrid PKS-NRPS. nih.govasm.orgigem.wiki ItuA is believed to be responsible for the synthesis of the β-amino fatty acid and the formation of the initial dipeptide involving the fatty acid and the first amino acid (asparagine). nih.govasm.org It contains domains homologous to β-ketoacyl synthetase, amino transferase, and amino acid adenylation domains. nih.govtandfonline.comigem.wiki The acyl-CoA ligase domain in ItuA activates a long-chain fatty acid, which is then transferred to a PCP domain. igem.wikipnas.org Concurrently, malonyl-CoA is loaded onto a second PCP domain by ItuD. mdpi.comigem.wiki An aminotransferase domain then catalyzes the transfer of an amino group to the β-position of the growing acyl chain, leading to the formation of the β-amino fatty acid. mdpi.com
ituB: This gene encodes a large peptide synthetase (609 kDa) containing four amino acid modules. nih.govasm.orgtandfonline.com It is responsible for adding several amino acids to the elongating peptide chain. nih.govasm.orgtandfonline.com The ItuB enzyme includes condensation domains that catalyze the cyclization of activated amino acids. mdpi.com
ituC: This gene encodes another peptide synthetase (297 kDa) with two amino acid modules and a C-terminal thioesterase domain. nih.govasm.orgtandfonline.com ItuC completes the peptide chain and the thioesterase domain is crucial for the cyclization and release of the mature cyclic lipopeptide. scispace.comnih.govtandfonline.com
Precursor Metabolite Supply and Integration
The biosynthesis of Iturin A requires a steady supply of its constituent building blocks: specific amino acids and a β-amino fatty acid.
Amino Acid Substrate Flux and Availability
Iturin A is a heptapeptide (B1575542), meaning it is composed of seven amino acid residues. The specific sequence and chirality of these amino acids are crucial for the structure and function of Iturin A. While there can be some variation within the iturin family, Iturin A typically contains L-Asn, D-Tyr, D-Asn, L-Gln, L-Pro, D-Asn, and L-Ser residues. researchgate.netcore.ac.uk
The availability and flux of these amino acids can significantly impact Iturin A production. Studies have shown that supplementing the growth medium with specific amino acids can enhance Iturin A yield. researchgate.net For instance, the addition of L-proline, L-glutamine, L-asparagine, and L-serine has been shown to improve Iturin A production in Bacillus amyloliquefaciens. researchgate.net L-serine, in particular, has been identified as a major precursor, and its concentration can strongly influence the kinetic behavior of Iturin A production. researchgate.net Conversely, the addition of some amino acids, like L-tyrosine, can have a negative effect on yield. researchgate.net
Amino acids are activated by aminoacyl-tRNA synthetase-like enzymes, specifically encoded by the ituA gene in the context of Iturin biosynthesis, forming aminoacyl-AMP intermediates that serve as substrates for the NRPS machinery. mdpi.com
Fatty Acid Biosynthesis Pathways as Precursors
Enhancing fatty acid synthesis pathways has been demonstrated as an effective strategy to improve Iturin A production. nih.govfrontiersin.org Overexpression of genes involved in fatty acid synthesis, such as those encoding acetyl-CoA carboxylase, ACP S-malonyltransferase, acyl-ACP thioesterase, and long-chain fatty acid-CoA ligase, has led to significant increases in Iturin A yield in Bacillus amyloliquefaciens. nih.govfrontiersin.org This underscores the importance of precursor fatty acid availability for efficient Iturin A biosynthesis.
Here is a table summarizing the key precursor molecules for Iturin A biosynthesis:
| Precursor Type | Specific Molecules | Source Pathway |
| Amino Acids | L-Asn, D-Tyr, D-Asn, L-Gln, L-Pro, D-Asn, L-Ser (typical) | Cellular amino acid pools |
| Fatty Acid Precursors | Malonyl-CoA, Long-chain fatty acids (C14-C17) | Fatty acid biosynthesis |
Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis
The production of this compound in Bacillus species is subject to intricate transcriptional and post-transcriptional regulatory mechanisms that respond to environmental cues, growth conditions, and cell population density mdpi.com. Several regulatory proteins and systems are involved in controlling the expression of the itu operon and the activity of the enzymes involved in biosynthesis.
Transcriptional regulation of iturin biosynthesis involves several key players. The response regulator DegU, part of a two-component regulatory system (DegU/DegS), is known to activate the transcription of genes involved in iturin biosynthesis, thereby enhancing their expression mdpi.com. DegQ, a small regulatory protein, also acts as a positive regulator for iturin production frontiersin.orgnih.gov. The global transcriptional regulator CodY senses nutrient availability. Under nutrient-rich conditions, CodY can bind to the promoters of genes related to secondary metabolism, including iturin biosynthetic genes, leading to repression of their expression mdpi.com.
Quorum sensing systems also play a role in regulating iturin biosynthesis. The ComX-ComA pathway is a key quorum-sensing system in Bacillus subtilis that influences the expression of genes involved in competence and secondary metabolite production, including lipopeptides mdpi.comresearchgate.netnih.gov. ComX is a signaling peptide sensed by the ComP protein, which then phosphorylates ComA. Activated ComA (ComA-P) can bind to DNA regions, activating the transcription of target genes mdpi.com. Overexpression of comA and sigA regulatory genes has been shown to improve iturin production frontiersin.orgplos.org.
The global regulator Spo0A, which is essential for sporulation, also plays a significant role in regulating the production of lipopeptides like iturin and fengycin (B216660) frontiersin.orgasm.org. Spo0A can be activated by phosphorylation through histidine kinases like KinA and dephosphorylated by phosphatases such as RapA and Spo0E asm.org. Deletion of spo0A has been observed to result in significantly decreased iturin and fengycin production asm.org.
Post-transcriptional modifications are also critical for the functional activity of the non-ribosomal peptide synthetases involved in iturin biosynthesis. The sfp gene, encoding a 4'-phosphopantetheinyl transferase, is essential for post-translational modification, converting inactive apoenzyme peptide synthetases to their active holoenzyme forms nih.govdrugbank.com. The lpa-14 gene is identified as a homologue of the sfp gene and is responsible for assisting in the synthesis of iturin A nih.gov.
Research findings highlight the impact of manipulating these regulatory elements on iturin production. For instance, introducing a strong constitutive promoter, C2up, upstream of the itu operon in Bacillus amyloliquefaciens LL3 enhanced the transcription of iturin A biosynthetic genes, leading to increased production mdpi.com. Overexpression of signaling molecules involved in the regulation of biosynthetic clusters, such as ComX and PhrC in Bacillus subtilis, resulted in improved biosurfactant production nih.gov. Studies involving the reconstruction of the ComQXPA quorum-sensing system in Bacillus subtilis demonstrated that dynamic regulation could significantly enhance iturin production nih.gov. Down-regulating ComX degrading enzymes like AprE and NprE using CRISPR interference also led to increased iturin production nih.gov.
Genetic engineering strategies targeting regulatory genes have shown promising results in enhancing iturin yield. Replacing the native promoter of the iturin A synthetase cluster and deleting the negative regulator gene abrB in Bacillus amyloliquefaciens increased iturin A yield frontiersin.org. Simultaneous overexpression of comA and sigA regulatory genes in Bacillus subtilis ZK0 led to a substantial increase in iturin A yield frontiersin.orgnih.gov.
The following table summarizes some of the key regulatory genes and their effects on iturin biosynthesis based on research findings:
| Regulatory Gene/System | Type of Regulation | Effect on Iturin Biosynthesis | Reference |
| DegU | Transcriptional | Positive regulation, enhances expression | mdpi.com |
| DegQ | Regulatory protein | Positive regulation | frontiersin.orgnih.gov |
| CodY | Transcriptional | Repression under nutrient-rich conditions | mdpi.com |
| ComX-ComA pathway | Quorum Sensing | Positive regulation | mdpi.comfrontiersin.orgplos.org |
| Spo0A | Global regulator | Essential for production, positive regulation | frontiersin.orgasm.org |
| sfp (lpa-14) | Post-transcriptional | Essential for enzyme activation | nih.govdrugbank.comnih.gov |
| abrB | Transcriptional | Negative regulation | frontiersin.org |
Further detailed research findings on the impact of specific genetic modifications on iturin production are presented in the table below:
| Strain/Modification | Wild-type Iturin Production | Engineered Strain Iturin Production | Fold Increase | Reference |
| Bacillus amyloliquefaciens LL3 + C2up promoter | Not specified in snippet | 37.35 mg/L | - | mdpi.com |
| Bacillus amyloliquefaciens LL3 + C2up promoter + optimized fermentation | Not specified in snippet | 99.73 mg/L | - | mdpi.com |
| Bacillus subtilis ZK0 (wild-type) | 0.005 g/L | - | - | nih.gov |
| Bacillus subtilis ZK0 + overexpression of comA and sigA | 0.005 g/L | 0.215 g/L | 43-fold | frontiersin.orgnih.gov |
| Bacillus subtilis 1A751 WR-itu (parent) | Not specified in snippet | 409.33 ± 16.77 mg·L⁻¹ (with PM-srf promoter) | 2.15-fold | nih.gov |
| Bacillus subtilis 1A751 WR-itu + down-regulation of AprE | Not specified in snippet | 526.46 ± 18.43 mg·L⁻¹ | - | nih.gov |
| Bacillus subtilis 1A751 WR-itu + down-regulation of NprE | Not specified in snippet | 416.99 ± 17.02 mg·L⁻¹ | - | nih.gov |
| Bacillus subtilis 1A751 WR-itu + down-regulation of AprE and NprE | Not specified in snippet | 579.85 ± 19.83 mg·L⁻¹ | 3.05-fold | nih.gov |
| Bacillus amyloliquefaciens (original strain) | Not specified in snippet | 17.0 mg/L (final engineered strain) | 3.2-fold | frontiersin.org |
| Bacillus amyloliquefaciens (original strain) - Bioreactor | Not specified in snippet | 123.5 mg/L (final engineered strain) | 22.8-fold | frontiersin.org |
These studies underscore the complexity of the regulatory network governing iturin biosynthesis and highlight the potential for metabolic engineering and genetic manipulation to enhance this compound production in Bacillus strains.
Advanced Analytical Methodologies for Iturin A 4 Research
Chromatographic Separation and Quantification Techniques
Chromatographic methods are widely employed for the separation and quantification of Iturin A from complex biological matrices, such as bacterial culture broths. These techniques allow for the isolation of Iturin A and its various homologs, which differ primarily in the length of their fatty acid chains.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely recognized and commonly employed technique for the effective separation, characterization, and purification of lipopeptides, including Iturin A nih.govresearchgate.net. RP-HPLC is utilized for the analysis of multicomponent lipopeptide antibiotics like Iturin A gigvvy.com. Separation of Iturin A isomers, such as Iturin A₂, A₃, A₄, A₅, A₆, A₇, and A₈, has been achieved using an NPS RP-C₁₈ column with an isocratic elution of acetonitrile (B52724)/10 mM ammonium (B1175870) acetate (B1210297) (40:60, v/v) at a flow rate of 1 mL/min gigvvy.com. Another study employed an RP-C₁₈ column with a mixture of water and acetonitrile for baseline separation of Iturin A homologues nih.gov. The elution pattern can be monitored by determining absorbance at 215 nm jmb.or.kr.
RP-HPLC methods have been developed for the quantification of Iturin A. A method using an RP-C₁₈ column with water and acetonitrile showed a linear correlation between integral area and concentration within the range of 20-140 mg/l, with a correlation coefficient of 0.9961 nih.gov. The relative standard deviation (RSD) of the retention time and peak area were reported as 1.29% and 1.45%, respectively nih.gov. Another study comparing HPLC and MEKC for Iturin A analysis reported a linear calibration curve for HPLC from 20-200 µg/mL with an R² of 0.9954 gigvvy.com. The detection limits for Iturin A from a bacterial cultivation medium using HPLC were in the range of 2.5-7.0 µg/mL, and the within-day assay reproducibility was 98.1% gigvvy.com.
RP-HPLC is also used in the purification process of lipopeptides, often following initial extraction steps nih.govresearchgate.netjmb.or.kr. Fractions containing Iturin are collected after RP-HPLC separation for further analysis by techniques such as mass spectrometry nih.gov.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers a faster alternative to traditional HPLC for the analysis of lipopeptides, including those in the Iturin family. Transferring HPLC methods to UPLC-MS can significantly reduce analysis time, allowing for high-throughput analysis of a large number of samples with high accuracy and precision nih.gov. The use of UPLC coupled with mass spectrometry (UPLC-MS) enables not only the separation of individual lipopeptide structural analogs but also their precise identification nih.gov.
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) is another separation technique that has been evaluated for the analysis of the multicomponent lipopeptide antibiotic Iturin A gigvvy.com. MEKC separation of Iturin A has been achieved at 25 °C using an applied voltage of 20 kV and a background electrolyte consisting of 20 mM boric acid buffer (pH 8.72) with 50 mM sodium dodecyl sulfate (B86663) (SDS) and 10% (v/v) acetonitrile gigvvy.com. Similar to HPLC, a UV detector was applied in this MEKC method gigvvy.com. The calibration curve for MEKC was linear from 50-500 µg/mL with an R² of 0.9967 gigvvy.com. The detection limits for Iturin A using MEKC were in the range of 5.0-13.0 µg/mL, and the within-day assay reproducibility was 98.7% gigvvy.com. Both HPLC and MEKC methods have been described as selective, robust, and specific for reliable quantification of Iturin A gigvvy.com.
Thin-Layer Chromatography (TLC) and Ion Exchange Chromatography
Thin-Layer Chromatography (TLC) and Ion Exchange Chromatography are also employed in the research of Iturin A, particularly for fractionation and purification purposes nih.govresearchgate.netmetabolomicsworkbench.orgcore.ac.uk. TLC is described as a simple yet efficient approach for the identification and purification of lipopeptides, especially when limited quantities are available nih.gov. High-performance thin-layer chromatography (HPTLC) has been established for the identification and simultaneous quantification of cyclic lipopeptides, including Iturin A, in bacterial culture samples researchgate.net. Specific mobile phases, such as chloroform/methanol/water and butanol/ethanol/0.1% acetic acid, are used in a two-step development for HPTLC analysis researchgate.net. For Iturin A, quantification is favorable after the first development with a reported hRF of 19, although it is also possible after the second development with an hRF of 59 researchgate.net.
Ion exchange chromatography is another technique used in the purification of lipopeptides nih.govresearchgate.net. DEAE ion exchange chromatography is commonly employed for the analysis and quantification of biosurfactants, which include lipopeptides like Iturin A nih.gov. Ion exchange chromatography separates molecules based on their reversible adsorption to immobilized charged groups on a matrix harvardapparatus.com. The separation is achieved by controlling the pH and ionic strength of the mobile phase harvardapparatus.com.
Mass Spectrometric Identification and Structural Characterization
Mass Spectrometry (MS) plays a critical role in the identification and structural characterization of Iturin A, providing valuable insights into its molecular weight and fragmentation pattern.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful tool used for the analysis of lipopeptides, including the confirmation of Iturin A identity and the analysis of its molecular mass nih.govjmb.or.krmdpi.com. MALDI-TOF-MS analysis of lipopeptides can reveal a diversity of molecules, including Iturin family members mdpi.com. The technique is used to estimate the molecular masses of purified lipopeptides jmb.or.kr. For MALDI-TOF MS analysis, purified lipopeptides are typically mixed with a matrix solution, such as a 0.1% solution of α-cyano-4-hydroxycinnamic acid (CHCA) in acetonitrile-water-TFA jmb.or.kr.
MALDI-TOF-MS has been used to detect molecular ion peaks corresponding to Iturin A and its variants. For example, molecular ion peaks (M+H)⁺ for Iturin have been observed at m/z values such as 1029.55, 1043.60, 1051.55, 1065.60, 1079.60, and 1093.65 benthamdirect.com. The ion peak at m/z 1079.55 has been considered to represent Iturin A (C₁₅) with Na⁺ adduct ions frontiersin.org. MALDI-TOF MS analysis has revealed the presence of Iturin molecules with fatty acid chain lengths typically ranging from C₁₄ to C₁₇ mdpi.comnih.gov.
Tandem mass spectrometry (MS/MS), often coupled with MALDI-TOF-MS, is employed for structural elucidation and peptide sequencing of Iturin A nih.govnih.gov. MS/MS spectra provide fragmentation patterns that can be used to deduce the amino acid sequence and fatty acid composition of Iturin A homologs nih.govapsnet.org. For instance, MS/MS analysis of Iturin A at m/z 1065.54 [M+Na]⁺ has shown fragment ions that help confirm its structure frontiersin.org. Amino acid analysis coupled with MALDI-TOF-MS/MS has revealed that Iturin at m/z 1043 consists of a circular Asn-Tyr-Asn-Gln-Pro-Asn-Ser peptide and a C₁₄ β-OH fatty acid nih.gov.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely employed technique for the analysis of lipopeptides like Iturin A-4 due to its ability to handle relatively large and polar molecules. ESI-MS allows for the determination of the molecular weight of this compound and its various homologs. Studies have utilized ESI-MS, often coupled with liquid chromatography (LC-ESI-MS), to identify and measure Iturin A homologs in fermentation broths and purified extracts. frontiersin.orgnih.govmdpi.com
LC-ESI-MS analysis has revealed the presence of different Iturin A homologs, which primarily vary in the length of their β-amino fatty acid chain. For instance, analysis of Bacillus amyloliquefaciens extracts by LC-MS showed molecular ion peaks corresponding to Iturin A homologs with varying fatty acid chain lengths, including those with C14, C15, C16, and C17 β-amino acids. frontiersin.orgnih.gov These variations result in different molecular weights for the homologs. The positive ion mass spectrum analysis of Iturin A homologs from Bacillus amyloliquefaciens LZ-5 showed [M+H]⁺ ion peaks at m/z 1043.6, 1057.6, and 1071.6, corresponding to Iturin A homologs with molecular weights of 1042.6, 1056.6, and 1070.6 Da, respectively. frontiersin.org Another study identified sodiated ions of Iturin A variants at m/z 1066, 1080.6, and 1106.8 in positive mode, corresponding to C14, C15, and C17 fatty acyl chains. researchgate.net
ESI-MS is valuable for the initial identification and profiling of this compound within complex mixtures, providing information on the masses of the intact molecules and their common adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). mdpi.comuni.lu
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS), often performed using techniques like Collision-Induced Dissociation (CID), is essential for elucidating the amino acid sequence and structure of this compound. mdpi.comsemanticscholar.org By fragmenting selected precursor ions (e.g., the molecular ion of this compound) and analyzing the resulting fragment ions, researchers can deduce the arrangement of amino acids in the cyclic peptide ring and the linkage to the fatty acid chain.
MS/MS analysis of Iturin A homologs provides characteristic b-type and y-type fragment ions resulting from the cleavage of peptide bonds. semanticscholar.orgresearchgate.net These fragmentation patterns serve as fingerprints for identifying specific amino acid sequences within the cyclic structure. For example, analysis of Iturin A has shown fragmentation patterns that help confirm the sequence of amino acids and the attachment point of the fatty acid chain. frontiersin.org The fragmentation pattern of Iturin A at m/z 1056.6 has yielded confirmatory daughter ion peaks. researchgate.net
Studies using LC-ESI-MS/MS have been successful in identifying different variants of Iturin A and Iturin C, varying in their β-amino fatty acid chain length. nih.gov MS/MS analysis of monovalent alkali metal ion adducts (Na⁺ and K⁺) of iturin has suggested that Glu⁴ is a possible binding site for the metal ion. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods provide complementary information to mass spectrometry, offering insights into the functional groups, chemical bonds, and conformational features of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound, particularly those associated with its peptide and lipid moieties. scirp.orgfrontiersin.orgnih.gov FT-IR spectra of Iturin A typically show characteristic absorption bands corresponding to N-H stretching vibrations (around 3400 cm⁻¹), C=O stretching vibrations of amide I bands (around 1655 cm⁻¹), and N-H deformation coupled with C-N stretching of amide II bands (around 1543 cm⁻¹). scirp.org These bands confirm the presence of peptide bonds within the molecule. Additionally, bands in the region of 3000 cm⁻¹ to 2800 cm⁻¹ indicate the presence of aliphatic C-H stretching vibrations from the fatty acid chain. frontiersin.org FT-IR analysis has been used to confirm the presence of Iturin A in extracts from Bacillus strains. nih.gov The technique can also provide insights into intermolecular interactions, such as hydrogen bonding. nih.gov
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and conformational properties of chiral molecules like peptides and proteins. wisc.eduresearchgate.net For lipopeptides such as this compound, CD spectroscopy can provide information about the arrangement of the peptide backbone in solution. CD spectra in the far UV region (<260 nm) are particularly useful for analyzing peptide bond conformations, allowing for the identification of characteristic spectral shapes associated with different secondary structures like alpha-helices, beta-sheets, and random coils. wisc.edu CD spectroscopy has been applied to determine the absolute configurations of amino acids in iturins and related lipopeptides. nih.gov While direct studies on this compound's secondary structure specifically using CD were not extensively detailed in the search results, CD spectroscopy is a standard method for analyzing the conformation of cyclic peptides and can provide valuable data on the secondary structure elements present in this compound under various conditions. FT-IR studies on Iturin A have suggested the existence of hydrogen-bonded type II β-turns in the peptide ring, with a characteristic amide component band. core.ac.uk
Molecular Genetic Analysis for Biosynthesis Pathway Elucidation
The biosynthesis of this compound is a complex process mediated by a multi-enzyme system, primarily Non-Ribosomal Peptide Synthetases (NRPSs). Molecular genetic analysis plays a crucial role in understanding the genes involved in this pathway and their regulation.
The Iturin A biosynthetic operon typically consists of four main genes: ituD, ituA, ituB, and ituC. nih.govmdpi.commdpi.compreprints.org
The ituD gene is homologous to malonyl-CoA trans-acylase and is involved in the initiation of fatty acid synthesis, which provides the lipid moiety of Iturin A. preprints.org
The ituA gene encodes a large protein with functional modules characteristic of fatty acid synthetase, amino acid transferase, and peptide synthetase, playing a key role in activating amino acids for incorporation into the peptide chain. mdpi.compreprints.org
The ituB and ituC genes encode peptide synthetases that work in concert with ItuA to assemble the cyclic heptapeptide (B1575542) chain. mdpi.compreprints.org These NRPS enzymes contain multiple modules, each responsible for the incorporation of a specific amino acid into the growing peptide chain. frontiersin.org In the case of iturinic lipopeptides, there are typically seven modules distributed across the ituA, ituB, and ituC genes, corresponding to the seven amino acids in the cyclic peptide. frontiersin.org
Molecular genetic analysis techniques, such as PCR amplification of itu genes and sequencing, are used to identify and characterize the Iturin A biosynthesis gene clusters in different Bacillus strains. preprints.orgnih.gov Comparative genomic analysis helps in understanding the variations in these gene clusters among different producers. nih.gov Furthermore, genetic manipulation techniques, such as inserting strong promoters upstream of the itu operon or overexpressing regulatory genes like degQ, have been employed to enhance Iturin A production in Bacillus strains. nih.govmdpi.com Real-time PCR can be used to assess the expression levels of itu genes, correlating gene expression with lipopeptide production. plos.org Studies involving gene knockouts or mutations in the itu operon have confirmed the essentiality of these genes for Iturin biosynthesis and have provided insights into the functional roles of specific genes in the pathway. nih.gov
Polymerase Chain Reaction (PCR) and Real-Time PCR
Polymerase Chain Reaction (PCR) and its quantitative counterpart, Real-Time PCR (RT-PCR), are fundamental tools in the study of this compound. These techniques enable the detection and quantification of specific DNA or RNA sequences related to Iturin A biosynthesis.
PCR has been successfully employed to screen Bacillus strains for the presence of genes involved in Iturin A production. For instance, specific primers targeting genes like ituD and lpa-14, which are part of the Iturin A biosynthetic operon, have been used to identify potential Iturin A-producing strains from environmental samples nih.govresearchgate.net. The ituD gene encodes a putative malonyl-CoA transacylase, and its disruption can lead to a deficiency in Iturin A production nih.gov. The lpa-14 gene encodes a 4′-phosphopantetheinyl transferase essential for the maturation of the template enzyme of Iturin A synthesis nih.govnih.gov. The consistency between PCR results and conventional methods like fungal growth inhibition assays and HPLC analysis suggests that PCR is a viable tool for rapid screening of Iturin A-producing Bacillus strains nih.govresearchgate.net. Studies have shown that PCR can amplify fragments of genes like ituD, confirming their presence in Iturin A-producing isolates researchgate.net.
Real-Time PCR allows for the quantification of gene expression levels, providing insights into the regulatory mechanisms controlling Iturin A biosynthesis. This technique has been used to compare the expression levels of Iturin and surfactin (B1297464) biosynthesis genes in different Bacillus strains, including wild-type and mutant strains nih.govresearchgate.netplos.org. For example, research on Bacillus velezensis has utilized RT-PCR to demonstrate increased expression of Iturin biosynthesis genes in mutant strains exhibiting enhanced antifungal activity, correlating higher gene expression with increased Iturin A production nih.govplos.org. The gyrB gene, encoding a subunit of DNA gyrase, is often used as an internal control gene in these studies to normalize expression data nih.govresearchgate.net. The relative expression levels of Iturin genes are determined by comparing their cycle threshold (Ct) values to that of the control gene using methods like the 2-(ΔΔCt) method nih.gov.
These PCR-based methods are valuable for both the initial identification of Iturin A-producing microorganisms and for quantitative studies on the genetic factors influencing Iturin A production levels.
Whole Genome Sequencing and Gene Cluster Identification
Whole Genome Sequencing (WGS) plays a crucial role in the comprehensive understanding of this compound biosynthesis by allowing for the identification and characterization of the entire gene cluster responsible for its production. Iturin A is synthesized by non-ribosomal peptide synthetases (NRPSs), and the genes encoding these enzymes are typically organized in a gene cluster or operon. scispace.com
Studies utilizing WGS have revealed that the Iturin A biosynthetic operon in Bacillus subtilis spans a significant region, often exceeding 38 kb in length. nih.govasm.orgnih.govplos.org This operon is typically composed of four main open reading frames (ORFs): ituD, ituA, ituB, and ituC nih.govasm.orgnih.govplos.org.
ituD : Encodes a putative malonyl coenzyme A transacylase, involved in the initiation of fatty acid synthesis, which is a component of the lipopeptide structure. nih.govasm.orgnih.gov Disruption of this gene has been shown to result in a specific deficiency in Iturin A production. nih.gov
ituA : Encodes a large protein (around 449 kDa) containing functional modules homologous to fatty acid synthetase, amino acid transferase, and peptide synthetase. nih.govasm.orgnih.gov
ituB : Encodes another large peptide synthetase (around 609 kDa) with multiple amino acid adenylation domains. nih.govasm.orgnih.gov
ituC : Encodes a peptide synthetase (around 297 kDa) that includes domains likely responsible for peptide cyclization. nih.govasm.orgnih.gov
Comparative genomic analysis using WGS has shown that the Iturin A operon shares high homology with the operons responsible for the biosynthesis of other members of the Iturin family, such as mycosubtilin (B72517) nih.govasm.orgnih.gov. While genes like ituD, ituA, and ituB show high levels of homology to their counterparts in the mycosubtilin operon (fenF, mycA, and mycB, respectively), ituC exhibits relatively lower homology to mycC, which may account for structural differences between Iturin A and mycosubtilin nih.govasm.orgnih.gov. Specifically, differences in amino acids at certain positions within the peptide chain distinguish Iturin A from mycosubtilin nih.govasm.orgnih.gov.
WGS also facilitates the identification of biosynthetic gene clusters (BGCs) through computational tools like AntiSMASH, which predict the presence of gene clusters responsible for producing secondary metabolites based on sequence homology to known clusters mdpi.com. This approach has been used to identify Iturin A BGCs in various Bacillus species mdpi.comresearchgate.net.
Furthermore, WGS can reveal the genomic context of the Iturin A operon, including flanking sequences and potential regulatory elements nih.gov. Comparative analysis of these regions across different strains can provide insights into the evolutionary history and potential horizontal transfer of the Iturin A biosynthetic machinery nih.gov. Studies have shown that the promoter region and flanking sequences of the Iturin A operon can exhibit homology to regions in other Bacillus strains, suggesting possible gene transfer events nih.gov.
Mechanisms of Biological Action of Iturin A 4
Membrane Interaction and Permeabilization
Iturin A-4 exerts its effects largely by interacting with and altering the integrity and permeability of target cell membranes. nih.govmdpi.com
Direct Disruption of Fungal and Bacterial Cell Membranes
This compound causes direct disruption of both fungal and bacterial cell membranes. nih.gov This disruption can lead to the lysis of cells. nih.gov Studies using electron microscopy have revealed that Iturin A can cause significant damage to the plasma membranes of fungi, including detachment from the cell wall and fragmentation. plos.org Morphological observations of Aspergillus niger treated with Iturin A have shown mycelial twisting, collapse, organelle disintegration, and intracellular vacuolization, indicating severe damage to cellular structures, including the cytomembrane. mdpi.com Similarly, Iturin A treatment of Phytophthora infestans has been shown to cause cell membrane disruption and an irregular internal cell structure. frontiersin.orgfrontiersin.org This disruption is considered a primary mechanism of killing by iturin-like lipopeptides. frontiersin.org
Alteration of Membrane Permeability (e.g., K+ leakage)
A key effect of this compound on cellular membranes is the alteration of their permeability. mdpi.com Iturin A initiates a gradual change in the permeability of yeast cells, leading to the release of potassium ions (K+) and other essential intracellular components, ultimately resulting in cell death. nih.gov The antifungal activity is linked to the interaction between iturin lipopeptides and the cytoplasmic membrane, causing an increase in K+ permeability. nih.govmdpi.com This leakage of intracellular contents, such as proteins and nucleic acids, is a direct consequence of cell membrane damage and can be measured by increased conductivity of the surrounding solution. frontiersin.org Studies have shown that Iturin A treatment leads to significant leakage of nucleic acids and proteins from fungal cells. frontiersin.org
Table 1: Effect of Iturin A on Leakage of Intracellular Contents from P. infestans
| Substance Leaked | Iturin A Treatment (50 µg/mL) - Maximum Absorbance (100 min) | Control - Highest Absorbance | Significance (P < 0.05) |
| Nucleic Acids | 0.251 | 0.059 | Yes |
| Proteins | 0.410 | 0.038 | Yes |
Data source: frontiersin.org
Formation of Pores or Channels in Lipid Bilayers
Iturin A is known to form ion-conducting pores or channels in lipid bilayers. nih.govnih.gov The addition of Iturin A to bimolecular lipid membranes dramatically increases their electrical conductance. nih.gov At very low concentrations, discrete conductance steps are observed, which are attributed to the formation of conducting pores. nih.gov The characteristics of these pores can depend on the lipid composition of the bilayer. nih.gov The formation of pores leads to membrane damage and the leakage of osmolytes. researchgate.net This pore formation is a significant aspect of the membrane permeabilization caused by Iturin A. mdpi.com
Role of Amphiphilic Properties in Membrane Integration
The amphiphilic nature of Iturin A, characterized by its hydrophobic tail and hydrophilic peptide ring, is crucial for its interaction with and integration into cellular membranes. nih.govnih.gov This property allows Iturin A to quickly distribute within phospholipid membranes and interact with them, altering their structure and function. mdpi.com The insertion of the hydrophobic tails into the lipid bilayer perturbs the membrane, leading to changes in permeability and fluidity. researchgate.netmdpi.com This thermodynamically spontaneous process, driven by hydrophobic interactions, is fundamental to the membrane disruption and cytosolic leakage observed in target cells. researchgate.net
Cellular Responses and Physiological Perturbations
Beyond direct membrane damage, this compound can induce other cellular responses, including oxidative stress.
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Accumulation
This compound can induce oxidative stress and the accumulation of reactive oxygen species (ROS) in target cells. mdpi.comfrontiersin.orgmdpi.comnih.gov Excessive production and accumulation of ROS are considered hallmarks of apoptosis. mdpi.com Studies on Aspergillus niger treated with Iturin A showed a dose-dependent increase in green fluorescence intensity with a ROS-sensitive dye, indicating ROS accumulation. mdpi.com Similarly, Iturin A treatment of Fusarium oxysporum resulted in a significant increase in intracellular ROS, which was positively correlated with the Iturin A concentration. mdpi.com This ROS accumulation can lead to oxidative damage to the inner membrane and organelles, such as mitochondria. mdpi.com Transcriptomic analysis has revealed that Iturin A can up-regulate genes related to the oxidation-reduction process in fungi, further supporting its role in inducing oxidative stress. mdpi.combohrium.com Malondialdehyde (MDA) production, a marker of lipid peroxidation due to ROS accumulation and cell damage, has also been observed following Iturin A treatment. frontiersin.orgnih.gov
Table 2: Effect of Iturin A on ROS Accumulation in A. niger
| Iturin A Concentration | Relative Green Fluorescence Intensity |
| Control | + |
| 1/2 MIC | ++ |
| MIC | +++ |
| 2 MIC | ++++ |
Note: '+' indicates increasing fluorescence intensity. Data source: mdpi.com
Disruption of Energy Metabolism and ATP Production
This compound has been shown to interfere with the energy metabolism of fungal cells, specifically impacting ATP production. Studies on Phytophthora infestans, an oomycete, revealed that Iturin A treatment led to a decline in ATP production. nih.govfrontiersin.orgresearchgate.net This disruption in energy supply is considered a significant factor in its inhibitory effect. nih.govfrontiersin.orgresearchgate.net Research on Aspergillus niger also indicated that Iturin A can inhibit the activity of mitochondrial ATPase, an enzyme crucial for ATP synthesis, thereby suppressing ATP production and inducing apoptosis. mdpi.com Transcriptomic analysis of A. carbonarius treated with Iturin A showed a downregulation of genes related to energy metabolism. bohrium.com Similarly, studies on Phytophthora nicotianae treated with 2E,4E-decadienoic acid, a compound with similar mechanisms, showed downregulation of energy metabolism, including ATP generation. asm.org
Mitochondrial Dysfunction and Membrane Potential Decrease
Mitochondria are key organelles involved in fungal energy production and apoptosis. This compound treatment has been linked to mitochondrial dysfunction. In P. infestans, Iturin A caused mitochondrial damage, including a decrease in mitochondrial membrane potential (MMP). nih.govfrontiersin.orgresearchgate.net This decrease in MMP is a common indicator of mitochondrial dysfunction and can lead to the release of pro-apoptotic factors. nih.govfrontiersin.orgresearchgate.net Research on A. niger demonstrated that Iturin A induced hyperpolarization of the mitochondrial membrane potential, also resulting in mitochondrial dysfunction. nih.gov The accumulation of reactive oxygen species (ROS), often a consequence of mitochondrial dysfunction, has also been observed after Iturin A treatment in various fungi, contributing to oxidative stress and apoptosis. nih.govfrontiersin.orgresearchgate.netmdpi.combohrium.comnih.gov
Morphological Alterations of Fungal Hyphae and Spores
This compound induces significant morphological changes in fungal hyphae and spores. Observations using electron microscopy have revealed drastic alterations in the cell morphology and structure of fungi treated with Iturin A. mdpi.comnih.gov These changes include uneven cell surfaces, cytoplasm shrinkage, and damaged organelles in Fusarium oxysporum. mdpi.com Similar morphological changes, such as mycelial twisting and collapse, organelle disintegration, and intracellular vacuolization, have been observed in A. niger treated with Iturin A. nih.gov Iturin A has also been shown to inhibit fungal spore germination and cause distortions in hyphae. mdpi.comnih.govnih.govscirp.orgresearchgate.net In P. infestans, Iturin A treatment led to rough, bulged, uneven, and abnormally expanded mycelia, along with disrupted cell membranes and disordered organelles. researchgate.net At higher concentrations, Iturin A can cause mitochondrial swelling in A. carbonarius. bohrium.com
Effects on Cell Wall Integrity (e.g., Alkaline Phosphatase Activity)
While the primary target of Iturin A is the cell membrane, it can also affect fungal cell wall integrity. Studies investigating the antifungal mechanism of Iturin A against F. oxysporum suggested that cell wall destruction could be one of the important mechanisms of its antifungal effect. scirp.org This was indicated by a marked increase in the activity of alkaline phosphatase (AKP), an enzyme associated with cell wall integrity, in fungal cultures treated with Iturin A. scirp.orgnih.gov Increased extracellular AKPase activity suggests damage to the cell wall and membrane, leading to increased cell permeability. nih.gov Transmission electron microscopy analyses of Fusarium graminearum treated with Iturin A showed that the cell walls of conidia and hyphae had large gaps. nih.govresearchgate.net Transcriptomic analysis of A. carbonarius treated with Iturin A also indicated effects on cell wall synthesis. engormix.com
Molecular Interactions with Microbial Targets (e.g., Fungal Lectins)
Iturin A exerts its biological effects through molecular interactions with microbial targets. While its primary interaction is with the fungal cell membrane, leading to pore formation and disruption nih.govresearchfloor.orgresearchgate.net, studies have explored other potential molecular targets. In silico and in vitro studies have investigated the interaction of Iturin A with fungal lectins, such as those from Macrophomina phaseolina. researchgate.net An in silico study suggested that Iturin A can bind to the outer surface of this lectin, interacting with specific amino acid residues. researchgate.net The binding affinity was calculated, indicating a potential interaction. researchgate.net While the role of fungal lectins as direct targets for Iturin A's antifungal activity requires further elucidation, this research highlights the potential for specific molecular interactions beyond membrane disruption. researchgate.net Iturin A is known to interact with membrane components like ergosterol (B1671047) and phospholipids, which are crucial for fungal membrane integrity and function. mdpi.comresearchfloor.org
Here is a data table summarizing some research findings on the effects of Iturin A on fungal targets:
| Fungal Species | Iturin A Concentration | Observed Effect | Reference |
| Phytophthora infestans | 50 µg/mL | Decline in ATP production, decreased mitochondrial membrane potential, morphological alterations of mycelia. | nih.govfrontiersin.orgresearchgate.net |
| Aspergillus niger | 1/2 MIC, MIC, 2 MIC | Inhibited mitochondrial ATPase activity, hyperpolarization of mitochondrial membrane potential, ROS accumulation. | mdpi.comnih.gov |
| Fusarium oxysporum | Various concentrations | Morphological changes (uneven surface, cytoplasm shrinkage, damaged organelles), increased alkaline phosphatase activity. | mdpi.comscirp.org |
| Fusarium graminearum | 50 µg/ml | Severe morphological changes in conidia and hyphae, damaged cell walls. | nih.govresearchgate.net |
| Aspergillus carbonarius | 10 µg/mL | Inhibition of growth, mitochondrial swelling at higher concentrations, downregulation of energy metabolism genes. | bohrium.com |
| Candida albicans | 25 µg/mL | Inhibited hyphal formation, rapid cell membrane damage, altered cell permeability. | nih.gov |
Bioactivity Profiling and Efficacy Studies of Iturin A 4
Antifungal Activities against Filamentous Fungi and Yeasts
Iturin A exhibits significant antifungal properties, primarily targeting the cell membranes of fungi through interaction with sterols and phospholipids, leading to membrane integrity disruption and cell death. mdpi.com Its antifungal spectrum is broad, affecting numerous filamentous fungi and yeasts responsible for plant diseases and other infections. nih.govmdpi.com
Spectrum of Inhibitory Activity
Studies have demonstrated the inhibitory effects of Iturin A against a wide array of fungal pathogens. It shows activity against various Fusarium species, including Fusarium graminearum and Fusarium oxysporum. nih.govnih.govmdpi.combiorxiv.orgmdpi.comscirp.orgnih.govmdpi.comscience.gov Gaeumannomyces graminis, a cereal pathogen, is also susceptible to Iturin A. nih.gov Significant inhibition has been observed for Botrytis cinerea, the causal agent of gray mold. biorxiv.orgnih.govresearchgate.netnih.gov Phytophthora infestans, the oomycete responsible for late blight, is also inhibited by Iturin A. biorxiv.orgfrontiersin.org The compound is effective against Aspergillus niger nih.govmultiscreensite.comdokumen.pub and Penicillium species, such as Penicillium chrysogenum (referenced as Penicillium species). mdpi.commultiscreensite.com Mucor hiemalis is another fungus against which Iturin A has shown activity. multiscreensite.com Furthermore, Sclerotinia sclerotiorum, a broad-host-range plant pathogen, is inhibited by Iturin A. biorxiv.orgresearchgate.net In addition to filamentous fungi, Iturin A is active against yeasts, including Candida albicans. mdpi.combiorxiv.orgmultiscreensite.comasm.orgnih.gov
Table 1 summarizes some of the key fungi and yeasts inhibited by Iturin A based on research findings.
| Fungal/Yeast Species | Activity Reported | Source(s) |
| Fusarium spp. | Inhibitory | nih.govnih.govmdpi.combiorxiv.orgmdpi.comscirp.orgnih.govmdpi.comscience.gov |
| Gaeumannomyces graminis | Inhibitory | nih.gov |
| Botrytis cinerea | Inhibitory | biorxiv.orgnih.govresearchgate.netnih.gov |
| Phytophthora infestans | Inhibitory | biorxiv.orgfrontiersin.org |
| Aspergillus niger | Inhibitory | nih.govmultiscreensite.comdokumen.pub |
| Penicillium spp. | Inhibitory | mdpi.commultiscreensite.com |
| Mucor hiemalis | Inhibitory | multiscreensite.com |
| Sclerotinia sclerotiorum | Inhibitory | biorxiv.orgresearchgate.net |
| Candida albicans | Inhibitory | mdpi.combiorxiv.orgmultiscreensite.comasm.orgnih.gov |
Inhibition of Mycelial Growth and Spore Germination
Iturin A effectively inhibits both the vegetative growth (mycelial growth) and the reproductive phase (spore germination) of sensitive fungi. Studies on Phytophthora infestans showed that Iturin A at varying concentrations (20-50 µg/mL) reduced mycelium relative recovery growth rates in a dose-dependent manner. frontiersin.org For Aspergillus niger, Iturin A dose-dependently decreased spore germination and inhibited mycelial growth, with higher concentrations leading to greater inhibition. nih.gov In Fusarium oxysporum, Iturin A treatment resulted in decreased colony diameter and number of spores. nih.gov The compound has been shown to prevent spore germination and impair mycelium development in Botrytis cinerea. biorxiv.org Microscopic analyses have revealed that Iturin A can cause morphological changes and structural deterioration in fungal hyphae and conidia. biorxiv.orgmdpi.comscirp.orgnih.govresearchgate.netfrontiersin.org
Table 2 illustrates the impact of Iturin A on mycelial growth and spore germination in selected fungi.
| Fungal Species | Effect on Mycelial Growth | Effect on Spore Germination | Source(s) |
| Phytophthora infestans | Inhibited | Reduced zoospore release and direct germination | biorxiv.orgfrontiersin.org |
| Aspergillus niger | Inhibited | Decreased | nih.gov |
| Fusarium oxysporum | Inhibited | Decreased | mdpi.comscirp.orgnih.gov |
| Botrytis cinerea | Impaired development | Prevented | biorxiv.org |
Impact on Toxin Synthesis in Fungi
Beyond inhibiting fungal growth, Iturin A has been shown to impact the production of mycotoxins by certain fungi. Notably, Iturin A strongly inhibits the synthesis of T-2 toxin in Fusarium oxysporum. mdpi.comnih.govresearchgate.net This inhibition is associated with the down-regulation of genes involved in toxin biosynthesis, such as the Tri5 gene, which is part of the T-2 toxin biosynthesis cluster. mdpi.comnih.gov Additionally, Iturin A has been reported to significantly inhibit the production of ochratoxin A by Aspergillus carbonarius. nih.govresearchgate.net
Antibacterial Activities
While Iturin A is primarily recognized for its potent antifungal activity, studies have also investigated its effects on bacteria. The reported antibacterial efficacy of Iturin A varies across different studies and bacterial strains.
Efficacy against Gram-Positive and Gram-Negative Bacterial Strains
Some research indicates that iturins, including Iturin A, have limited or narrow antibacterial activity, often being more effective against Gram-positive bacteria than Gram-negative ones. wikipedia.orgcdnsciencepub.com For instance, mycosubtilin (B72517), a member of the iturin family, has been noted to have limited antibacterial activity primarily against bacteria like Micrococcus luteus. wikipedia.org However, other studies suggest a broader spectrum of antibacterial activity for iturins, encompassing both Gram-positive and Gram-negative strains. nih.govfrontiersin.org One study on an iturin-like lipopeptide from a Brevibacillus strain reported broad-spectrum antibacterial activity against various bacteria. frontiersin.org Conversely, specific Iturin A homologues have been reported to have no inhibitory effect on the growth of certain bacteria, such as Micrococcus flavus and Escherichia coli. nih.gov This suggests that the antibacterial activity of Iturin A can be dependent on the specific bacterial strain and the particular Iturin A homologue.
Comparative Analysis with Other Antimicrobial Peptides
Iturin A is often compared to other lipopeptides produced by Bacillus species, such as surfactins and fengycins, which also possess antimicrobial properties. Generally, iturins and fengycins are known for their strong antifungal activities, while surfactins are more recognized for their antibacterial effects. nih.govapsnet.org A comparative analysis showed that while Iturin A inhibited the growth of Phytophthora infestans mycelium, surfactin (B1297464) did not exhibit such activity. biorxiv.org Another study comparing an iturin-like lipopeptide with a bogorol-like lipopeptide highlighted differences in their respective antimicrobial spectra. frontiersin.org These comparisons underscore the distinct bioactivity profiles within the family of Bacillus-derived lipopeptides.
Plant Growth Promotion and Plant Defense Induction Research
Studies have explored the capacity of Iturin A-4 and Iturin A-producing Bacillus strains to influence plant development and bolster plant immunity against pathogens.
Direct Promotion of Plant Growth Parameters (e.g., vigor index)
Bacillus strains that produce Iturin A have demonstrated the ability to directly promote plant growth. Research indicates that these strains can enhance parameters such as seed germination and seedling vigor. For instance, Bacillus amyloliquefaciens strains producing Iturin A have been shown to improve the seed vigor index in maize using techniques like the paper towel method cabidigitallibrary.org. Similarly, studies on tomato plants treated with Bacillus subtilis strains capable of producing Iturin A have reported increased seed germination percentages and enhanced vigor indices, as well as improved shoot and root length bibliotekanauki.plfftc.org.tw. Beyond Iturin A production, some of these plant growth-promoting effects by Bacillus strains are also associated with the production of indole (B1671886) acetic acid (IAA), phosphate (B84403) solubilization, and phytase activity cabidigitallibrary.orgbibliotekanauki.plfftc.org.tw.
Mechanisms of Plant Root Colonization by this compound Producing Strains
Effective colonization of plant roots is a crucial factor in the efficacy of Bacillus strains as plant growth-promoting rhizobacteria and biocontrol agents uliege.beoup.comfrontiersin.org. Strains producing Iturin A, among other lipopeptides, establish populations on plant tissues, notably roots, which can prevent or reduce pathogen colonization through competition uliege.be. This root colonization ability facilitates the localized secretion of antimicrobial compounds, including Iturin A, and plant resistance elicitors, thereby contributing to the control of a diverse range of plant pathogens uliege.beoup.com.
Induction of Systemic Resistance in Plants (ISR, SAR)
Iturin A and its analogs are known elicitors of systemic resistance in plants, particularly Induced Systemic Resistance (ISR) nih.govplos.orgresearchgate.netresearchgate.netresearchgate.netcdnsciencepub.comnih.govcdnsciencepub.comresearchgate.net. ISR is a state of enhanced plant defense against subsequent pathogen attack, phenotypically similar to Systemic Acquired Resistance (SAR) but often involving different signaling pathways nih.govresearchgate.net. Iturin-triggered systemic defense responses have been observed to attenuate disease symptoms caused by various pathogens researchgate.netcdnsciencepub.com. For example, Iturin A analogs derived from Bacillus vallismortis have been shown to modulate ISR in chili pepper, leading to a significant reduction in disease severity even when the iturins did not directly inhibit pathogen growth in vitro researchgate.netcdnsciencepub.com. This indicates that the protective effect is mediated through the activation of the plant's own defense mechanisms researchgate.netcdnsciencepub.com.
Activation of Plant Defense-Related Enzymes (e.g., PAL, PPO, POD, GLU, CHI)
A key aspect of Iturin A's role in inducing plant defense is its ability to activate defense-related enzymes. Studies have shown that Iturin A can increase the activity and/or upregulate the gene expression of enzymes such as phenylalanine ammonia (B1221849) lyase (PAL), polyphenol oxidase (PPO), peroxidase (POD), β-1,3-glucanase (GLU), and chitinase (B1577495) (CHI) nih.govplos.orgcdnsciencepub.commdpi.com. These enzymes play vital roles in plant defense. PAL is involved in the biosynthesis of defense-related compounds like lignin (B12514952) and salicylic (B10762653) acid nih.gov. POD contributes to lignin biosynthesis, strengthening cell walls to impede pathogen invasion nih.gov. GLU and CHI are pathogenesis-related (PR) proteins that hydrolyze components of fungal cell walls, inhibiting pathogen growth nih.gov.
Research on cherry tomato and mandarin fruit has provided specific examples of this enzymatic activation:
| Enzyme Activity/Gene Expression | Plant | Effect of Iturin A Treatment | Reference |
| PAL Activity | Cherry Tomato | Increased | nih.gov |
| PPO Activity | Cherry Tomato | Increased | nih.gov |
| POD Activity | Cherry Tomato | Increased | nih.gov |
| GLU Activity | Cherry Tomato | Increased | nih.gov |
| CHI Activity | Cherry Tomato | Increased | nih.gov |
| PAL Gene Expression | Mandarin Fruit | Elevated | plos.org |
| CHI Gene Expression | Mandarin Fruit | Elevated | plos.org |
| GLU Gene Expression | Mandarin Fruit | Elevated | plos.org |
| PAL Gene Expression | Cherry Tomato | Increased | mdpi.com |
| PPO Activity | Cherry Tomato | Induced | mdpi.com |
| GLU Activity | Cherry Tomato | Induced | mdpi.com |
| CHI Activity | Cherry Tomato | Induced | mdpi.com |
| Peroxidase Gene Expression | Chili Pepper | Up-regulated | cdnsciencepub.com |
| β-1,3-glucanase Gene Expression | Chili Pepper | Up-regulated | cdnsciencepub.com |
| Chitinase Gene Expression | Chili Pepper | Up-regulated | cdnsciencepub.com |
Interaction with Plant Hormone Signaling Pathways (e.g., Salicylic Acid, Jasmonic Acid)
Iturin A's induction of plant defense is closely linked to its interaction with plant hormone signaling pathways, particularly those mediated by salicylic acid (SA) and jasmonic acid (JA) nih.govplos.orgresearchgate.netresearchgate.netcdnsciencepub.comcdnsciencepub.com. These hormones are central regulators of plant immune responses mpg.detubitak.gov.tr. Iturin A has been shown to activate the expression of defense genes such as PR1 and PDF1.2, which are marker genes for the SA and JA signaling pathways, respectively nih.govresearchgate.net. Research suggests that Iturin A can trigger the oxylipin biosynthesis system, which is necessary for the production of jasmonic acid, a key regulator of ISR plos.orgresearchgate.net. Studies on chili pepper have also indicated that Iturin A analogs may be required for both SA and JA/ethylene (ET)-mediated plant defense pathways cdnsciencepub.comcdnsciencepub.com.
Genetic Engineering and Strain Improvement for Enhanced Iturin A 4 Production
Metabolic Pathway Engineering
Metabolic engineering approaches focus on modifying the intricate biochemical network within the host organism to channel resources and enhance the efficiency of Iturin A-4 biosynthesis.
Strengthening Fatty Acid Synthesis Modules for Precursor Supply
Efficient supply of precursors, particularly fatty acids, serine (Ser), and proline (Pro), is crucial for Iturin A synthesis nih.govresearchgate.net. Iturin A is a lipopeptide, meaning it consists of a peptide chain linked to a fatty acid. The fatty acid side chain length in Iturin A can vary, commonly ranging from 14 to 17 carbons frontiersin.org. Strengthening the fatty acid synthesis pathways directly contributes to increasing the availability of these essential building blocks for lipopeptide formation ebi.ac.uknih.gov.
Studies have demonstrated that enhancing fatty acid supplies is an effective strategy for increasing Iturin A production ebi.ac.uknih.gov. For instance, overexpressing key enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (AccAD) and ACP S-malonyltransferase (fabD), has led to significant increases in Iturin A yield ebi.ac.uknih.gov. Overexpression of AccAD and fabD via promoter replacement resulted in a 2.78-fold increase in Iturin A yield, reaching 1.36 g/L in one study ebi.ac.uknih.gov. Further enhancing fatty acid supplies through the overexpression of soluble acyl-ACP thioesterase and long-chain fatty acid-CoA ligase (LcfA) has resulted in even higher yields, reaching up to 2.96 g/L, a 6.59-fold increase compared to the original strain ebi.ac.uknih.gov.
Efficient precursor (fatty acids, Ser, and Pro) supplies have been proven to play a critical role in Iturin A synthesis, with yields reaching 5.52 g/L in resultant strains through the overexpression of yngH, serC, and the introduction of ocd nih.govresearchgate.net.
Overexpression of Key Biosynthesis Genes (e.g., this compound Synthetase Cluster)
The biosynthesis of Iturin A is mediated by a non-ribosomal peptide synthetase (NRPS) system encoded by the itu operon, which typically includes ituD, ituA, ituB, and ituC nih.govnih.gov. ItuD encodes a malonyl-CoA transacylase involved in fatty acid synthesis, while ItuA, ItuB, and ItuC are peptide synthetases responsible for assembling the amino acid chain nih.gov. Overexpression of these key biosynthesis genes can directly lead to increased production of this compound.
Strengthening the expression of the Iturin A synthetase cluster has been a primary strategy. Applying dual promoters to enhance Iturin A synthetase expression increased the yield to 1.25 g/L nih.govnih.gov. Inserting a strong constitutive promoter upstream of the itu operon has also been shown to enhance the transcription of Iturin A biosynthetic genes, leading to increased production nih.govscispace.com. Overexpression of the comA and sigA regulatory genes in B. subtilis ZK0 resulted in an Iturin A production of 215 mg/L, a significant increase from the wild-type strain researchgate.net.
Optimization of Untranslated Regions (UTRs) for mRNA Stability
Untranslated regions (UTRs) at the 5' and 3' ends of messenger RNA (mRNA) play a significant role in regulating gene expression by affecting mRNA stability and translation efficiency researchgate.netcreative-biogene.com. Optimizing the UTRs of genes within the Iturin A synthetase cluster can enhance the stability of their mRNA transcripts, leading to increased translation and ultimately higher protein levels of the synthetase enzymes.
Optimization of the original 5′-UTRs of downstream genes (ituA, ituB, and ituC) in the Iturin A synthetase cluster significantly increased mRNA secondary stability, resulting in an Iturin A yield of 2.32 g/L in one study nih.govnih.gov. Replacing the 5′-UTR of the ituA gene with an optimized UTR (UTR12) increased Iturin A yield by 38.40% compared to the strain with the original UTR nih.gov. These results demonstrate that 5′-UTR optimization is an effective approach to regulate the expression of downstream genes for metabolite production nih.gov.
Deletion or Downregulation of Competing Biosynthesis Pathways (e.g., Poly-γ-glutamic acid, Extracellular Polysaccharide, Surfactin (B1297464) Synthesis)
Bacillus species often produce a variety of secondary metabolites, including other lipopeptides like surfactin and fengycin (B216660), as well as biopolymers like poly-γ-glutamic acid (PGA) and extracellular polysaccharides (EPS) nih.govmdpi.com. These compounds compete for common precursors and energy resources with Iturin A biosynthesis. Deleting or downregulating the biosynthesis pathways of these competing products can redirect metabolic flux towards Iturin A production.
Deletion of genes responsible for the synthesis of poly-γ-glutamic acid (pgsB), extracellular polysaccharide (epsAB), and surfactin (srfA) has been shown to increase Iturin A yield nih.govresearchgate.net. Deleting genes responsible for poly-γ-glutamic acid, extracellular polysaccharide, and surfactin syntheses led to a 30.98% increase in Iturin A yield in one study nih.govresearchgate.net. Specifically, deleting the pgsB gene, encoding for γ-PGA synthetase, increased Iturin A production by 14.67% nih.gov. Knockout of genes encoding antimicrobial compounds like surfactin, iturin, fengycin, and bacillaene (B1261071) has also been noted as beneficial for increasing γ-PGA production, highlighting the competitive nature of these pathways mdpi.com.
Screening and Engineering of Lipopeptide Transporters
Efficient export of synthesized this compound from the cell is essential for high production titers and to prevent potential feedback inhibition or toxicity. Identifying and engineering lipopeptide transporters can facilitate the secretion of this compound into the extracellular medium.
Screening and overexpressing lipopeptide transporters have been explored to enhance Iturin A production nih.govresearchgate.net. Overexpression of the transporter SwrC resulted in a 17.98% increase in Iturin A yield, reaching 8.53 g/L, which has been reported as one of the highest yields achieved nih.govresearchgate.net.
Random Mutagenesis and Directed Evolution Strategies (e.g., UV Irradiation)
Beyond targeted genetic engineering, random mutagenesis and directed evolution strategies can be employed to generate genetic diversity within a microbial population, followed by screening for strains with improved Iturin A production. These methods can lead to the identification of beneficial mutations in genes not initially considered part of the core biosynthesis pathway or regulatory network.
Random mutagenesis using agents like UV irradiation or chemical mutagens such as nitrosoguanidine (B1196799) and ethyl methanesulfonate (B1217627) (EMS) has been applied to Bacillus strains to improve Iturin A production nih.govnih.govelsevier.es. UV irradiation of Bacillus velezensis has resulted in mutant strains with increased expression of iturin and surfactin biosynthesis genes and enhanced production of these lipopeptides plos.orgresearchgate.net. One UV mutant showed a 3.5-fold higher Iturin A production compared to the wild-type strain plos.org.
Genome shuffling, a technique that involves recursive protoplast fusion of mutagenized strains, has also been successfully applied to enhance Iturin A yield nih.govnih.gov. Two rounds of genome shuffling of Bacillus amyloliquefaciens LZ-5, obtained through mutagenesis processes including UV irradiation and nitrosoguanidine treatment, resulted in a high-yield strain with 179.22 mg/L of Iturin A, a 2.03-fold increase compared to the wild strain nih.gov.
Here is a summary of some research findings on enhancing Iturin A production through metabolic engineering:
| Strategy | Genes/Targets | Organism | Observed Iturin A Yield / Increase | Source |
| Strengthening Fatty Acid Synthesis | AccAD, fabD (overexpression) | B. amyloliquefaciens | 1.36 g/L (2.78-fold increase) | ebi.ac.uknih.gov |
| Strengthening Fatty Acid Synthesis | Soluble acyl-ACP thioesterase, LcfA (overexpression) | B. amyloliquefaciens | 2.96 g/L (6.59-fold increase) | ebi.ac.uknih.gov |
| Strengthening Precursor Supply (Fatty Acids, Ser, Pro) | yngH, serC, ocd (overexpression/introduction) | B. amyloliquefaciens | 5.52 g/L | nih.govresearchgate.net |
| Overexpression of Synthetase Cluster | itu operon (dual promoter) | B. amyloliquefaciens | 1.25 g/L | nih.govnih.gov |
| Overexpression of Synthetase Cluster | itu operon (strong constitutive promoter) | B. amyloliquefaciens | 37.35 mg/L | nih.govscispace.com |
| Optimization of UTRs | 5′-UTRs of ituA, ituB, ituC | B. amyloliquefaciens | 2.32 g/L | nih.govnih.gov |
| Optimization of UTRs | 5′-UTR of ituA (UTR12 replacement) | B. amyliquefaciens | 1.73 g/L (38.40% increase) | nih.gov |
| Deletion of Competing Pathways (PGA, EPS, Surfactin) | pgsB, epsAB, srfA (deletion) | B. amyloliquefaciens | 30.98% increase | nih.govresearchgate.net |
| Deletion of Competing Pathway (PGA) | pgsB (deletion) | B. amyloliquefaciens | 14.67% increase | nih.gov |
| Screening and Engineering Lipopeptide Transporters | SwrC (overexpression) | B. amyloliquefaciens | 8.53 g/L (17.98% increase) | nih.govresearchgate.net |
| Random Mutagenesis (UV Irradiation) | Not specified (global effect) | Bacillus velezensis | 3.5-fold higher than wild-type | plos.orgresearchgate.net |
| Genome Shuffling (UV, Nitrosoguanidine, Atmospheric and Room Temperature Plasma) | Not specified (combination of mutations) | B. amyloliquefaciens LZ-5 | 179.22 mg/L (2.03-fold increase) | nih.gov |
| Overexpression of Regulatory Genes | comA, sigA | B. subtilis ZK0 | 215 mg/L (43-fold increase) | frontiersin.orgresearchgate.net |
Characterization of Recombinant this compound Expression Systems
The characterization of recombinant expression systems for this compound is a critical step in developing efficient and high-yield production platforms for this cyclic lipopeptide. Research in this area focuses on understanding the genetic constructs, host strain behavior, and the properties of the recombinantly produced this compound.
Studies have explored the expression of the iturin A gene cluster in various Bacillus species and heterologous hosts like Escherichia coli. One approach involves cloning the gene sequence encoding Iturin A into expression vectors. For instance, the lpa-14 gene, responsible for iturin A synthesis in Bacillus aryabhattai, has been synthesized, codon-optimized, and ligated into the pET-32A expression vector for high-level expression in E. coli BL21 DE3 nih.gov. Characterization of the expressed recombinant Iturin A from this system involved purification using nickel nitrilotriacetic acid (Ni-NTA) agarose (B213101) columns nih.gov. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) analysis of the purified product revealed a molecular mass of 41 kDa nih.gov. Further structural characterization was performed using mass spectrometry, specifically MALDI-TOF MS, which confirmed the identity of Iturin A through analysis of trypsin digestion peaks nih.govresearchgate.netebi.ac.uknih.gov. Raman spectroscopy was also employed, providing distinctive spectral bands that elucidated the presence of a peptide backbone and lipid chain, consistent with the lipopeptide structure of Iturin A nih.govresearchgate.netebi.ac.uknih.gov.
Enhancing Iturin A production in Bacillus subtilis strains through genetic manipulation has also been a significant focus. Strategies include manipulating the promoters of the iturin A synthase cluster and modifying regulatory genes mdpi.comresearchgate.net. For example, substituting the native promoter of the iturin A operon with a strong promoter like repU has shown increased production researchgate.net. Coexpression of regulatory genes such as comA and sigA in B. subtilis ZK0 led to a notable increase in Iturin A production researchgate.net. Characterization of these engineered strains often involves quantifying Iturin A production levels using techniques like HPLC and LC-MS scispace.complos.org. LC-MS analysis has been instrumental in identifying and quantifying different Iturin A homologs produced by recombinant strains, revealing the simultaneous production of homologs with varying fatty acid chain lengths (C14-C17) scispace.comnih.gov.
Research has also characterized the impact of specific gene modifications on Iturin A production and related phenotypes. Deletion of genes involved in competing metabolic pathways or sporulation, such as spo0A, has been explored to redirect resources towards lipopeptide synthesis and extend the production phase wilddata.cn. Characterization of these mutant strains includes assessing changes in antifungal activity and quantifying lipopeptide titers wilddata.cn. For instance, systematic engineering involving multiple gene knockouts and overexpression of specific genes has resulted in significantly increased Iturin A titers compared to original strains wilddata.cn.
The characterization of recombinant expression systems also involves analyzing the expression levels of the genes within the iturin biosynthesis operon (ituA, ituB, ituC, ituD). Studies using techniques like real-time PCR have shown that the expression levels of these genes can vary depending on the genetic modifications and environmental conditions, although in some cases, the expression levels of ituA-ituD remained relatively stable despite changes in dissolved oxygen levels researchgate.netmdpi.com. This suggests a complex regulatory network governing Iturin A biosynthesis mdpi.com.
Detailed research findings from various studies highlight the effectiveness of recombinant approaches in boosting Iturin A production. The following table summarizes some representative data on Iturin A yields from different recombinant Bacillus strains:
| Strain/Modification | Wild Strain Yield | Recombinant Strain Yield | Fold Increase | Characterization Methods Used | Source |
| Bacillus aryabhattai (pET-32A expression in E. coli BL21 DE3) | Not specified | 60 g/L | 6.7-fold | SDS-PAGE, Ni-NTA purification, MALDI-TOF MS, Raman spectroscopy | nih.govresearchgate.net |
| Bacillus subtilis ZK0 (comA and sigA overexpression) | Not specified | 215 mg/L | Not specified | Not specified | researchgate.net |
| Bacillus subtilis RB14 (repU promoter substitution) | Not specified | 330 mg/L | Not specified | Not specified | researchgate.net |
| Bacillus amyloliquefaciens LL3 (C2up promoter insertion) | 0 mg/L (no synthesis) | 37.35 mg/L | N/A | LC-MS | scispace.comnih.gov |
| Bacillus amyloliquefaciens LL3 (C2up promoter + DegQ overexpression) | 0 mg/L | 113.1 mg/L | N/A | LC-MS | scispace.comnih.gov |
| Engineered Bacillus strain (multiple modifications) | Not specified | 123.5 mg/L (bioreactor) | 22.8-fold | Quantitative analysis (standards), Fermentation optimization | wilddata.cn |
| Bacillus subtilis (genetically modified) | 110 µg/mL | 330 µg/mL | 3-fold | Mass spectrometry, Raman spectroscopy | researchgate.netnih.gov |
| Bacillus amyloliquefaciens (genome shuffling) | Not specified | 179.22 mg/L | 2.03-fold | Not specified | nih.gov |
These characterization studies provide valuable data on the efficacy of different genetic engineering strategies in enhancing this compound production and offer insights into the molecular mechanisms underlying its biosynthesis in recombinant systems.
Bioprocess Optimization for Iturin A 4 Fermentation
Fermentation Mode Selection and Development
Various fermentation strategies have been explored for iturin A production, each with its own advantages and considerations. The primary modes include submerged liquid fermentation, solid-state fermentation, and the use of biofilm reactor systems. frontiersin.orgresearchgate.net
Submerged Liquid Fermentation Strategies
Submerged liquid fermentation (SmF) is a conventional method where microorganisms are cultivated in a liquid medium. researchgate.net In SmF, nutrients are readily available, which can sometimes favor cell growth over the production of secondary metabolites like iturin A. plos.org Studies have investigated the use of different nitrogen sources in SmF, such as untreated rapeseed meal, which has shown a significant promoting effect on iturin A production compared to commercial peptone and ammonium (B1175870) nitrate. plos.org The maximum iturin A concentration reached 0.60 g/L using rapeseed meal, which was notably higher than yields obtained with other nitrogen sources. plos.org The slower release of nitrogen from rapeseed meal is considered more favorable for iturin A synthesis. plos.org Using untreated rapeseed meal as a nitrogen source in submerged fermentation and a stepwise two-stage glucose feeding strategy has also led to a twofold increase in iturin A production in Bacillus subtilis. nih.gov
Solid-State Fermentation Approaches
Solid-state fermentation (SSF) involves the cultivation of microorganisms on solid substrates in the absence of free water. nih.gov SSF offers potential advantages, including simplified downstream processing and lower costs. nih.gov Okara, a soybean curd residue, has been explored as a substrate for SSF due to its rich, water-insoluble components. nih.govnih.goviosrjournals.org SSF on okara using Bacillus subtilis has demonstrated enhanced iturin A production. researchgate.netnih.gov Optimization of carbon and nitrogen sources in SSF on okara using response surface methodology resulted in a maximum iturin A concentration of 5,591 µg/g initial wet okara. nih.gov This indicates a significant improvement under optimized medium conditions. nih.gov While SSF on okara can be effective, agitation in solid-state fermentation reactors using this substrate can impede iturin A generation. nih.govnih.gov Maintaining temperature within a specific range (25-30°C) has been shown to significantly improve iturin A production in SSF reactors. nih.gov A comparative study between SSF and SmF of Bacillus velezensis ND proposed a method for producing iturin A with a yield of 12.46 g/kg utilizing SSF, highlighting its potential advantages over SmF. researchgate.netebi.ac.uk
Biofilm Reactor Systems for Enhanced Productivity
Biofilm fermentation, where microorganisms adhere to a solid or liquid substrate and form an extracellular matrix, has shown promise for enhancing iturin A production. nih.govworldscientific.com A two-compartment biofilm reactor, consisting of a stirred-tank fermentor and a packing column for biofilm attachment, has been designed for iturin A production using Bacillus velezensis ND. frontiersin.orgresearchgate.netnih.gov Polyester fiber with a sphere shape and rough surfaces has been used as the carrier for biofilm in the packing column. frontiersin.orgresearchgate.netnih.gov Compared to conventional suspended cell fermentations, biofilm fermentation in this system increased iturin A productivity significantly. frontiersin.orgresearchgate.netnih.gov Batch and fed-batch biofilm fermentation showed increased productivity by 66.7% and 63.3%, respectively. frontiersin.orgresearchgate.net A maximum iturin A concentration of 6.8 ± 0.1 g/L and productivity of 46.9 ± 0.2 mg/L/h were achieved in fed-batch biofilm fermentation. frontiersin.orgresearchgate.netnih.gov Implementing a step-wise temperature control strategy in the biofilm reactor further increased iturin A productivity by 131.9% compared to the suspended cell reactor. frontiersin.orgnih.gov Repeated-batch fermentation in the biofilm reactor also demonstrated high stability. frontiersin.orgresearchgate.netnih.gov Optimization of amino acid precursors and the application of step-wise pH and temperature control strategies in a biofilm reactor led to a titer and productivity of 7.86 ± 0.23 g/L and 65.50 ± 1.92 mg/L/h, respectively, representing significant increases compared to before optimization. ebi.ac.ukresearchgate.netnih.gov
Culture Medium Optimization for Maximized Yield
Optimizing the culture medium composition is a critical aspect of enhancing iturin A production. This involves adjusting the concentrations and types of carbon and nitrogen sources, as well as supplementing with specific amino acid precursors. nih.govscispace.commdpi.com
Optimization of Carbon and Nitrogen Sources
Carbon and nitrogen sources are key factors influencing iturin A production. researchgate.netscispace.comnih.gov Studies have focused on identifying the most effective carbon and nitrogen sources and their optimal concentrations. nih.govmdpi.com In SSF, glucose and soybean meal were found to be the most effective carbon and nitrogen sources, respectively, for iturin A production by Bacillus subtilis on okara. nih.gov Response surface methodology has been applied to predict the optimal amounts of these sources. nih.gov In SmF, using untreated rapeseed meal as a nitrogen source has proven effective, leading to higher iturin A production compared to peptone and ammonium nitrate. plos.org The optimal initial concentrations of rapeseed meal and glucose were found to be 90 g/L and 60 g/L, respectively, resulting in a maximum iturin A production of 0.82 g/L. researchgate.net
Balanced Amino Acid Precursor Supplementation (e.g., Asparagine, Glutamic Acid, Proline)
Iturin A is a cyclic lipopeptide containing seven alpha-amino acids and one beta-amino fatty acid chain. researchgate.net Amino acids serve as precursors for iturin A synthesis, and their supplementation can significantly impact yield. nih.govresearchgate.net Studies have investigated the effect of adding various precursor amino acids, including asparagine, aspartic acid, glutamic acid, glutamine, serine, and proline, on iturin A production. nih.govnih.gov The addition of amino acids at specific time points during fermentation can be crucial. nih.govnih.gov For instance, adding asparagine, glutamine, and proline at 12 hours in a fed-batch fermentation process significantly increased the yield of iturin A. nih.govnih.gov Optimal concentrations of 0.0752 g/L asparagine, 0.1992 g/L glutamine, and 0.1464 g/L proline added at 12 hours resulted in an iturin A yield of 0.85 g/L, a substantial increase compared to the initial process. nih.govnih.gov
Individual amino acid supplementation has also been studied. The addition of L-proline can significantly increase the yield of iturin A. nih.gov While some studies indicate that asparagine has a positive effect on iturin A yield, results regarding the effect of serine have been inconsistent across different studies and Bacillus strains. researchgate.netmdpi.com Supplementation with alanine (B10760859) has shown a positive effect on iturin A production in Bacillus velezensis UTB96. mdpi.com Conversely, the addition of leucine, valine, and isoleucine has been observed to decrease lipopeptide production, including iturin A, in some strains. mdpi.com Glutamic acid has also shown a negative effect on surfactin (B1297464) production in one study. mdpi.com The major amino acids in the Iturin family detected in one study were asparagine and glutamic acid. frontiersin.org
Here is a table summarizing some research findings on amino acid supplementation:
| Amino Acid | Concentration (g/L) | Addition Time (h) | Effect on Iturin A Yield | Source |
| L-Proline | 0.12 | 3 | Significant increase (0.76 ± 0.03 g/L) | nih.gov |
| L-Asparagine | 0.0752 | 12 | Part of optimal combination (yield 0.85 g/L) | nih.govnih.gov |
| L-Glutamine | 0.1992 | 12 | Part of optimal combination (yield 0.85 g/L) | nih.govnih.gov |
| L-Proline | 0.1464 | 12 | Part of optimal combination (yield 0.85 g/L) | nih.govnih.gov |
| L-Aspartic Acid | 0.28 | 3 | Improved cell growth, no effect on yield | nih.govnih.gov |
| L-Asparagine | 0.36 | 3 | Improved cell growth, no effect on yield | nih.govnih.gov |
| L-Glutamic Acid | 0.20, 0.28, 0.36 | 3 | Improved cell growth, no effect on yield | nih.govnih.gov |
| L-Glutamine | 0.20, 0.28, 0.36 | 3 | Improved cell growth, no effect on yield | nih.govnih.gov |
| L-Proline | 0.20, 0.28, 0.36 | 3 | Improved cell growth, no effect on yield | nih.govnih.gov |
| L-Asparagine | 0.12 | Not specified | Increased yield (0.75 g/L compared to control 0.64 g/L) | nih.gov |
| L-Glutamic Acid | 0.12 | Not specified | Increased yield (0.73 g/L compared to control 0.64 g/L) | nih.gov |
| L-Glutamine | 0.12 | Not specified | Increased yield (0.77 g/L compared to control 0.64 g/L) | nih.gov |
| L-Proline | 0.12 | Not specified | Increased yield (0.76 g/L compared to control 0.64 g/L) | nih.gov |
| L-Aspartic Acid | 0.04 | Not specified | Significantly improved yield (0.76 g/L) | nih.gov |
| L-Serine | Not specified | Not specified | No significant effect (in one study) | nih.govmdpi.com |
| L-Serine | 12 g/L (1.2%) | Not specified | High saturation level, yield 0.914 g/L (in another study) | nih.govresearchgate.net |
| Alanine | Not specified | Not specified | Improved production (in B. velezensis UTB96) | mdpi.com |
| Leucine | Not specified | Not specified | Decreased production (in B. velezensis UTB96) | mdpi.com |
| Valine | Not specified | Not specified | Decreased production (in B. velezensis UTB96) | mdpi.com |
| Isoleucine | Not specified | Not specified | Decreased production (in B. velezensis UTB96) | mdpi.com |
| Lysine | Not specified | Not specified | Remarkable positive effect (in B. velezensis UTB96) | mdpi.com |
| Phenylalanine | Not specified | Not specified | Best-influenced (in B. velezensis UTB96) | mdpi.com |
| Tryptophan | Not specified | Not specified | Best-influenced (in B. velezensis UTB96) | mdpi.com |
| Tyrosine | Not specified | Not specified | Best-influenced (in B. velezensis UTB96) | mdpi.com |
| L-Tyrosine | Not specified | Not specified | Negatively affected production | nih.govresearchgate.net |
The optimization of amino acid concentrations using methods like response surface methodology has been effective in increasing iturin A titers. nih.govscispace.comresearchgate.netnih.gov
Influence of Trace Elements and Mineral Ions (e.g., K+)
Metal ions are considered essential components for the synthesis of lipopeptide antibiotics and can enhance the metabolism of Bacillus species nih.gov. While research specifically on the influence of all trace elements and mineral ions on Iturin A fermentation is ongoing, studies on related lipopeptides like surfactin provide valuable insights. For surfactin production, Mg²⁺ and K⁺ ions have been identified as more critical than others, with K⁺ shown to stimulate surfactin secretion ftb.com.hr.
In studies directly investigating Iturin A production, the amounts of metal ions such as K⁺, Ca²⁺, and Mn²⁺ in different media have been analyzed researchgate.net. Individual addition of K⁺ and Ca²⁺ did not show an effect on biofilm formation, cellular growth, or Iturin A production in one study researchgate.net. However, when Mn²⁺ was supplemented, biofilm development was restored, accompanied by an improved production of Iturin A researchgate.net. This suggests a significant role for specific trace elements like manganese in enhancing Iturin A fermentation, potentially through their influence on microbial growth and biofilm formation, which can be linked to lipopeptide production. Carbon and nitrogen sources and trace elements have all been demonstrated to exhibit significant influence on the yields of lipopeptides during optimization of the fermentation process nih.gov.
Fermentation Process Parameter Control
Effective control of fermentation parameters is crucial for maximizing Iturin A yield and productivity. Strategies for temperature, pH, aeration, and feeding are key areas of optimization.
Temperature Control Strategies (e.g., Step-wise Temperature Shift)
Temperature plays a significant role in the growth of Bacillus strains and the subsequent production of Iturin A. Often, the optimal temperature for cell growth differs from that for lipopeptide production nih.gov. To address this, step-wise temperature control strategies have been introduced to enhance Iturin A production nih.govresearchgate.netresearchgate.netdntb.gov.ua.
One study utilizing a two-compartment biofilm reactor with Bacillus velezensis ND implemented a step-wise temperature shift nih.gov. The temperature was initially set at 37°C for the first 24 hours to promote cell growth nih.gov. Subsequently, the temperature was gradually decreased to 28°C over the next 24 hours and maintained at this lower temperature until the end of fermentation, favoring Iturin A production nih.gov. This step-wise approach resulted in a significant increase in Iturin A productivity, demonstrating the effectiveness of temperature control strategies in optimizing fermentation outcomes nih.govresearchgate.netresearchgate.net. Another study mentioned a two-stage temperature strategy where the temperature was increased from 30°C to 37°C tandfonline.com.
pH Regulation and Control Strategies
Maintaining an optimal pH range is crucial for the biosynthesis of lipopeptides, including Iturin A mdpi.com. Research indicates that Iturin and fengycin (B216660) production thrive in slightly alkaline to neutral conditions, typically within the pH range of 6.0 to 7.0 mdpi.com.
Studies on optimizing Iturin A production have incorporated step-wise pH control strategies, and even combined step-wise pH and temperature control strategies, to further improve yields researchgate.netresearchgate.net. Precise pH regulation can be achieved through the controlled addition of acidic or alkaline solutions during the fermentation process frontiersin.org. The differences in pH observed during fermentation with different nitrogen sources may reflect varying regulatory mechanisms within the Bacillus subtilis strain plos.org.
Aeration and Oxygen Availability Management
Oxygen availability is a key environmental parameter influencing lipopeptide yield and selectivity tandfonline.com. For Iturin A production, lower aeration rates or oxygen-deprived conditions have been suggested to be favorable tandfonline.comscirp.orgnih.govresearchgate.net.
Studies using aerated packed bed bioreactors in solid-state fermentation for Iturin A production have investigated the effects of air flow rate on oxygen consumption and Iturin A yield nih.govresearchgate.net. Low oxygen uptake rates were observed, and lower aeration rates were found to favor higher Iturin A production nih.govresearchgate.net. A small but steady supply of oxygen can improve iturin production, as Bacillus is a facultative aerobic microorganism researchgate.net. Oxygen consumption typically decreases after the initial growth phase, potentially due to reduced cell growth and mass transfer limitations caused by the accumulation of byproducts like poly-γ-glutamic acid researchgate.net. Controlling pressure gradients in aerated systems is important for scaling up Iturin A production nih.gov.
Fed-Batch and Repeated-Batch Fermentation Strategies
To achieve higher Iturin A concentrations and improve reactor productivity, fed-batch and repeated-batch fermentation strategies have been explored nih.govresearchgate.netresearchgate.net.
Fed-batch fermentation involves the gradual addition of nutrients to the bioreactor during the process, which can help to maintain optimal substrate concentrations and extend the production phase infors-ht.com. Studies have shown that fed-batch fermentation can lead to enhanced Iturin A production compared to batch fermentation researchgate.netresearchgate.net. For instance, a two-stage glucose-feeding strategy with a stepwise decrease in feeding rate has been reported to enhance Iturin A production significantly nih.govresearchgate.netd-nb.info. Maximum Iturin A concentrations and productivities have been achieved in fed-batch biofilm fermentation nih.govresearchgate.netresearchgate.net.
Repeated-batch fermentation, also referred to as semi-continuous culture, involves harvesting a portion of the culture at the end of a batch and replenishing the reactor with fresh medium, using the remaining culture as inoculum for the next cycle infors-ht.com. This strategy has shown high stability with profiles similar to batch fermentation and holds potential for industrial production of Iturin A nih.govresearchgate.netresearchgate.netdntb.gov.ua.
These advanced fermentation strategies, coupled with optimized temperature, pH, and aeration control, are crucial for improving the efficiency and economic viability of Iturin A production.
| Fermentation Strategy | Key Characteristics | Impact on Iturin A Production |
| Batch | All nutrients added at the start; closed system. | Limited biomass and product yields; suitable for initial studies. infors-ht.com |
| Fed-Batch | Nutrients added gradually during fermentation. | Enhanced Iturin A concentration and productivity; extends production phase. nih.govnih.govresearchgate.netresearchgate.net |
| Repeated-Batch (Semi-continuous) | Partial harvest and replenishment with fresh medium; remaining culture as inoculum. | High stability; potential for industrial scale; similar profile to batch fermentation. nih.govresearchgate.netresearchgate.netdntb.gov.uainfors-ht.com |
Structure Activity Relationship Sar Studies of Iturin A 4 Analogs
Impact of Cyclic Peptide Moiety Modifications on Bioactivity
Modifications to the cyclic peptide portion of Iturin A can significantly influence its biological activity. The cyclic heptapeptide (B1575542) structure is composed of a specific sequence of amino acids, including both L- and D-amino acids. mdpi.comresearchgate.net The cyclization of the seven amino acids is important for the elicitor activity of Iturin A in inducing plant defense responses. nih.gov While the first three amino acids (Asn-Tyr-Asn) are generally conserved among iturinic lipopeptides, the remaining four amino acids can vary, contributing to the structural polymorphism within the family. mdpi.comfrontiersin.org Studies on iturin class compounds with modified amino acids in the peptide backbone, such as the incorporation of 4-OH-Pro, have been conducted to investigate their biological properties, including antifungal, antibacterial, and cytotoxic activities. mdpi.com
Influence of β-Amino Fatty Acid Stereochemistry and Chain Length on Biological Function
The β-amino fatty acid chain is a critical component of Iturin A, contributing to its amphiphilic nature and its interaction with cell membranes. researchgate.netresearchgate.net The type and length of the fatty acid chain have a substantial impact on the bioactivities of iturin class lipopeptides. mdpi.comrsc.org Iturin A itself is known to have fatty acid chains ranging from C14 to C17. nih.gov Different lengths and isomerism of the fatty acid chain contribute to the structural heterogeneity of iturins. mdpi.com The fatty acid chain length can influence the lipopeptide's interaction with biological membranes, which is a primary mechanism of action for many cyclic lipopeptides, including iturin. rsc.orgtheses.cz Studies have shown that the antifungal potency of cyclic lipopeptides can be substantially affected by variations in the fatty acid moiety length. rsc.org
Identification of Key Amino Acid Residues for Specific Activities (e.g., Tyr, Asn)
Specific amino acid residues within the cyclic peptide moiety of Iturin A play crucial roles in its biological functions. The conserved sequence Asn-Tyr-Asn is a defining feature of the iturinic lipopeptide family. mdpi.comfrontiersin.org D-Tyr and D-Asn at specific positions are noted as invariable in the heptapeptide of iturins. mdpi.com Studies have aimed to identify key amino acid residues responsible for specific activities. For instance, the amino acid at position 68 of Iturin A has been shown to form a hydrogen bond with Pro274 of β-tubulin, a target protein in fungi. mdpi.com The identification of such key residues is vital for understanding the mechanism of action and for targeted structural modifications.
Computational Approaches for SAR Analysis
Computational approaches are increasingly utilized in the SAR analysis of lipopeptides like Iturin A, offering cost-effective and efficient ways to predict and understand the relationship between structure and activity. nih.govajmb.orgnih.gov These methods complement experimental studies and aid in the design of novel analogs. nih.govajmb.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate structural descriptors of compounds with their biological activities. mavenrs.com QSAR models can provide significant insights into the potential properties of pharmaceuticals derived from iturin. nih.gov This approach helps in identifying structural features that are important for a specific biological effect, guiding structural modifications for improved activity. ajmb.orgnih.gov QSAR is considered a valuable tool for high-throughput screening and predicting various endpoints based on molecular structure. mavenrs.com
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to study the interactions between Iturin A and its potential target molecules, such as proteins. nih.govajmb.org Molecular docking predicts the preferred binding orientation and affinity of a ligand (like Iturin A) to a receptor (like a fungal protein). ajmb.orgjabonline.in Studies have used molecular docking to investigate the binding interactions of iturin A with targets like β-tubulin in fungi and MurA in bacteria. mdpi.commdpi.comresearchgate.netresearchgate.net Molecular dynamics simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. nih.govajmb.orgjabonline.in These simulations can assess the stability of the complex, analyze hydrogen bonding, and evaluate conformational changes. mdpi.comjabonline.in Molecular docking and dynamics simulations have suggested that Iturin A can bind with high affinity to certain fungal proteins, potentially disrupting their function. mdpi.comresearchgate.net
Virtual Screening for Analog Design
Virtual screening techniques, often coupled with molecular docking and QSAR, are employed to identify potential lead compounds or design novel Iturin A analogs with desired properties. nih.govajmb.org By computationally screening libraries of compounds or designing and evaluating modified structures in silico, researchers can prioritize candidates for synthesis and experimental testing. ajmb.orgbiorxiv.org This approach helps in identifying structural motifs and modifications that could lead to improved bioactivity, stability, or pharmacokinetic properties. nih.govajmb.org Virtual screening can facilitate the cost-effective identification of potential targets and lead optimization. ajmb.orgsemanticscholar.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Iturin A | 102287549 |
| C-15 Iturin A | 101589795 |
| Iturin A2 | 9988651 |
| Iturin A-8 | 10866068 |
| Surfactin (B1297464) | 100977820 |
| Fengycin (B216660) | 10129764 |
Data Tables
Ecological Roles and Environmental Research of Iturin A 4
Contribution to Microbial Antagonism in Natural Ecosystems
Iturin A is a key factor in the antagonistic activity of Bacillus species against various microorganisms in natural ecosystems. mdpi.comapsnet.org Its primary mode of action against fungi involves the disruption of the fungal cell membrane, leading to cell wall disappearance, membrane degeneration, intracellular material shrinkage, and hyphal fragmentation. mdpi.comfrontiersin.org This disruption is attributed to the interaction of iturin A with membrane components. mdpi.com Studies have shown iturin A's effectiveness against a broad spectrum of pathogenic fungi, including Fusarium, Penicillium, Aspergillus, Rhizoctonia, and Pythium species. nih.govresearchgate.netmdpi.com For instance, iturin A has demonstrated strong inhibitory effects on the growth and spore formation of Fusarium oxysporum. mdpi.com It also inhibits Aspergillus carbonarius by affecting its transport, energy metabolism, and osmotic pressure. bohrium.com Beyond direct membrane disruption, low concentrations of iturins can induce apoptosis in fungal cells. mdpi.com While primarily antifungal, iturin A can also exhibit limited antibacterial activity against certain bacteria like Micrococcus luteus. wikipedia.org The production of iturin A provides a competitive advantage to Bacillus species in their natural habitats, allowing them to suppress the growth of competing microorganisms. mdpi.comacs.org
Role in Rhizosphere Interactions and Plant Health in Agricultural Systems
In agricultural systems, iturin A produced by rhizobacteria, particularly Bacillus species, plays a vital role in rhizosphere interactions and promoting plant health. nih.govmdpi.comfrontiersin.org The rhizosphere, the soil zone immediately surrounding plant roots, is a dynamic environment with intense interactions between plants, soil, and microorganisms. nih.govmdpi.com Bacillus species in the rhizosphere can act as plant growth-promoting rhizobacteria (PGPR) and contribute to plant health through various mechanisms, including the production of antimicrobial compounds like iturin A. nih.govmdpi.comfrontiersin.org
Iturin A's antifungal activity directly protects plants from soil-borne fungal pathogens that cause diseases such as root rot, damping off, and wilt. nih.gov By suppressing these pathogens, iturin A helps reduce disease incidence and severity, leading to enhanced crop productivity. nih.gov Research has shown that iturin A can effectively suppress the growth and pathogenicity of Plectosphaerella cucumerina in tomato by reshaping rhizosphere microbial communities. researchgate.net Iturin A has also been shown to induce resistance in plants, enhancing their natural defense systems against pathogens. nih.govmdpi.com For example, iturin A treatment on cherry tomatoes increased the activity of defense-related enzymes and reduced the incidence of soft rot disease caused by Rhizopus stolonifer. mdpi.com
Fate and Persistence of Iturin A-4 in Soil Environments
The fate and persistence of iturin A in soil environments are crucial considerations for its application as a biocontrol agent. Studies indicate that iturin A has relatively low persistence in soil. nih.gov For instance, in pot tests, iturin A concentrations in soil decreased to undetectable levels after 17 days of cultivation. nih.gov
The degradation of organic compounds like iturin A in soil is influenced by various factors, including soil chemistry, temperature, moisture, and microbial populations. illinois.educitrusindustry.net Microbial degradation is a primary process determining the persistence of many organic compounds in soil. illinois.educitrusindustry.net While specific data on the microbial degradation pathways of this compound were not extensively detailed in the search results, the general principles of microbial degradation of organic molecules in soil apply. Microorganisms in the soil can metabolize and break down complex organic structures, reducing their concentration and persistence over time. illinois.educitrusindustry.net The amphiphilic nature of iturin A might also influence its interaction with soil particles and water content, affecting its mobility and availability for microbial degradation. citrusindustry.net
Influence on Soil Microbial Community Dynamics
The introduction of microbial inoculants or their products, such as iturin A, into the soil environment can influence the dynamics of indigenous microbial communities. nih.gov While the primary target of iturin A is often fungal pathogens, its presence can have broader effects on the complex soil microbiome. frontiersin.orgnih.gov
Research has investigated the impact of iturin A on soil microbial diversity. In one study, while fengycin (B216660), another lipopeptide from Bacillus subtilis, had a significant effect on soil bacterial diversity, iturin A did not show a significant effect on soil bacterial diversity at the genus level after 7 days of treatment. frontiersin.org However, both iturin A and fengycin were observed to reduce the relative abundance of certain harmful fungi in the soil, such as Aspergillus and Gibberella. frontiersin.org Iturin A specifically reduced the relative abundance of Mortierella and Myrothecium. frontiersin.org
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for structural elucidation and purity assessment of Iturin A-4?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve cyclic lipopeptide structure. Compare spectral data with literature values for known Iturin homologs .
- Mass Spectrometry (MS) : High-resolution LC-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ at m/z 1043.5 for this compound). Isotopic pattern analysis distinguishes impurities .
- HPLC-PDA : Assess purity via reverse-phase chromatography (C18 column, gradient elution with acetonitrile/water + 0.1% TFA). Monitor absorbance at 210–220 nm for lipopeptide detection .
- Critical Parameters : Column temperature, mobile phase pH, and flow rate influence peak resolution. Validate purity with ≥95% area under the curve (AUC) .
Q. What standardized assays are used to evaluate the bioactivity of this compound against phytopathogens?
- Approach :
- Agar Diffusion Assay : Measure inhibition zones against Fusarium oxysporum or Botrytis cinerea. Use 6-mm filter disks loaded with this compound (10–100 µg/mL) and incubate at 28°C for 48 hours .
- Minimum Inhibitory Concentration (MIC) : Dilute this compound in broth microdilution plates (range: 1–50 µg/mL). MIC is the lowest concentration inhibiting visible fungal growth after 24–72 hours .
Q. Which bacterial strains are commonly employed for this compound biosynthesis, and how are cultivation conditions optimized?
- Strains : Bacillus subtilis (e.g., BBG21, BS-37A) and B. amyloliquefaciens (e.g., FZB42) are well-characterized producers .
- Optimization :
- Media : Landy medium (glucose, glutamic acid, MgSO₄) or modified ISP2 for enhanced yield.
- Parameters : Adjust pH (6.5–7.5), temperature (30–37°C), and aeration (150–200 rpm). Monitor production via HPLC .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
- Contradiction Analysis Framework :
- Variable Isolation : Test bioactivity under standardized conditions (pH, temperature, pathogen strain). For example, MIC for Candida albicans varies with media composition (e.g., RPMI vs. YPD) .
- Synergy Studies : Evaluate interactions with surfactants (e.g., Tween 80) or other antimicrobials using checkerboard assays. Calculate fractional inhibitory concentration (FIC) indices .
- Data Normalization : Report activities as % inhibition relative to controls and include raw data in supplementary materials for cross-study comparison .
Q. What statistical approaches are critical for validating the reproducibility of this compound production yields in bacterial fermentation?
- Design :
- DOE (Design of Experiments) : Use response surface methodology (RSM) to optimize media components (carbon/nitrogen ratio, trace elements).
- ANOVA : Compare batch-to-batch variability (e.g., n=5 replicates) to identify significant factors (p<0.05) .
- Quality Control : Apply Shewhart control charts to monitor yield consistency. Establish action limits (±2σ) for troubleshooting .
Q. How can researchers address challenges in scaling up this compound synthesis while maintaining bioactivity?
- Scale-Up Considerations :
- Fed-Batch Fermentation : Maintain dissolved oxygen >30% saturation using cascade control. Avoid foaming with silicone-based antifoams .
- Downstream Processing : Compare purification methods (e.g., acid precipitation vs. macroporous resin adsorption) for recovery efficiency. Validate bioactivity post-purification via MIC assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
